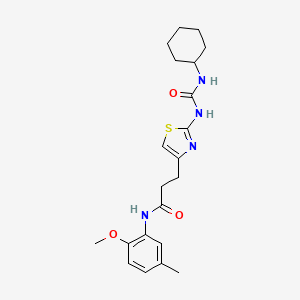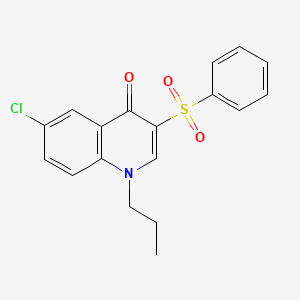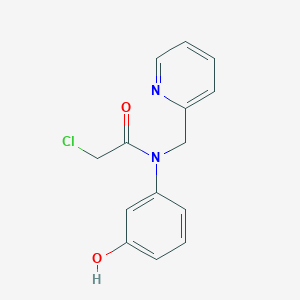
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CHA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been found to improve glucose metabolism and insulin sensitivity. In neurological disorder research, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been investigated for its neuroprotective effects and potential as a treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway and induce the expression of pro-apoptotic proteins. In diabetes research, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been found to activate the AMPK signaling pathway and increase glucose uptake. In neurological disorder research, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress.
Biochemical and Physiological Effects:
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been found to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In diabetes research, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation. In neurological disorder research, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide also has some limitations, such as its instability in acidic conditions and its potential to form insoluble aggregates.
Future Directions
There are several future directions for 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide research, including the development of more potent and selective analogs, the investigation of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide's effects on other signaling pathways and cellular processes, and the evaluation of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide's potential as a therapeutic agent in animal models and clinical trials. Additionally, the use of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide as a tool compound for chemical biology studies and drug discovery efforts is an area of growing interest.
In conclusion, 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide may lead to the development of new treatments for cancer, diabetes, and neurological disorders.
Synthesis Methods
The synthesis of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 2-chloro-N-(pyridin-2-ylmethyl)acetamide with 3-hydroxybenzaldehyde in the presence of a base. The resulting product is then purified through recrystallization.
properties
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-14(19)17(10-11-4-1-2-7-16-11)12-5-3-6-13(18)8-12/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBWQQDIFUYZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416840 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)
![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)

![2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide](/img/structure/B2841487.png)

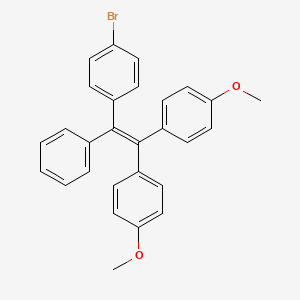
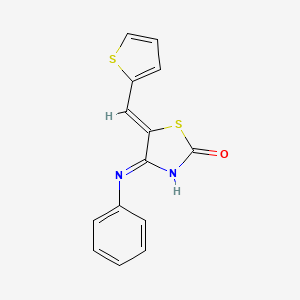
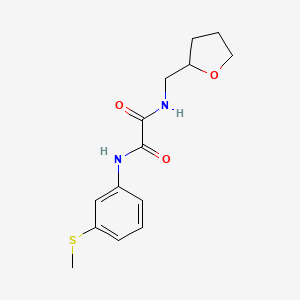
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
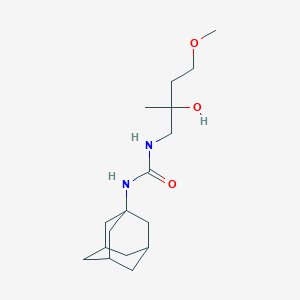
![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2841498.png)
![2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2841500.png)
